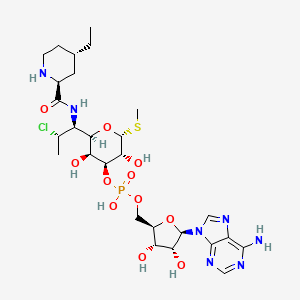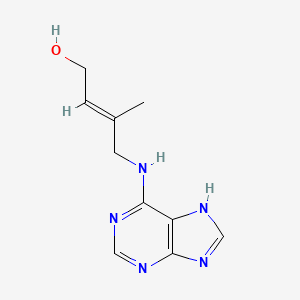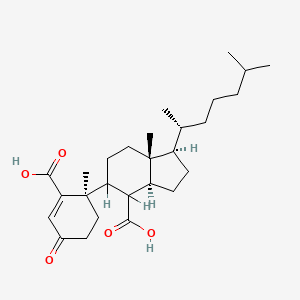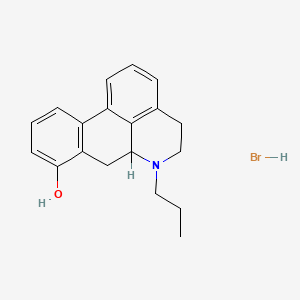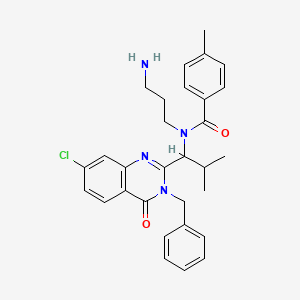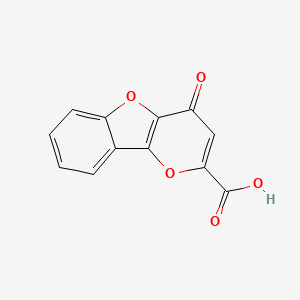![molecular formula C51H90O2 B1238769 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate CAS No. 60758-73-8](/img/structure/B1238769.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le nervonate de cholestéryl peut être synthétisé par estérification du cholestérol avec l'acide nervonique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir le produit souhaité .
Méthodes de production industrielle : Dans les milieux industriels, le nervonate de cholestéryl est produit par estérification du cholestérol avec l'acide nervonique dans des réacteurs à grande échelle. Le processus implique le maintien de conditions précises de température et de pression pour garantir un rendement et une pureté élevés. Le produit est ensuite soumis à des mesures rigoureuses de contrôle de qualité pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Le nervonate de cholestéryl subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former l'époxyde de nervonate de cholestéryl.
Réduction : Les réactions de réduction peuvent le reconvertir en cholestérol et en acide nervonique.
Substitution : Il peut subir des réactions de substitution où le groupe ester est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en milieu basique ou acide.
Principaux produits :
Oxydation : Époxyde de nervonate de cholestéryl.
Réduction : Cholestérol et acide nervonique.
Substitution : Divers dérivés cholestéryliques substitués.
Applications De Recherche Scientifique
Le nervonate de cholestéryl a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé dans l'étude de la chimie des lipides et du comportement des couches lipidiques.
Biologie : Il joue un rôle dans la compréhension de la composition et de la fonction des membranes biologiques.
Médecine : Il est étudié pour son potentiel dans le traitement du syndrome de l'œil sec et d'autres affections oculaires.
Industrie : Il est utilisé dans la formulation de produits cosmétiques et de soins de la peau en raison de ses propriétés émollientes .
5. Mécanisme d'action
Le nervonate de cholestéryl exerce ses effets en s'intégrant dans les bicouches lipidiques, influençant ainsi la fluidité et la stabilité de la membrane. Il interagit avec diverses molécules lipidiques, modulant leur comportement et leur fonction. Dans le contexte de la santé oculaire, il contribue à maintenir l'intégrité de la couche lipidique du film lacrymal, empêchant l'évaporation des larmes et assurant une lubrification adéquate de la surface oculaire .
Composés similaires :
- Oléate de cholestéryl
- Palmitate de cholestéryl
- Linoléate de cholestéryl
Comparaison : Le nervonate de cholestéryl est unique en raison de son acide gras monoinsaturé à longue chaîne, l'acide nervonique, qui lui confère des propriétés physiques et chimiques distinctes. Contrairement à l'oléate de cholestéryl et au palmitate de cholestéryl, le nervonate de cholestéryl forme des couches lipidiques plus stables, ce qui le rend particulièrement utile dans les applications nécessitant une stabilité membranaire accrue .
Mécanisme D'action
Cholesteryl nervonate exerts its effects by integrating into lipid bilayers, thereby influencing membrane fluidity and stability. It interacts with various lipid molecules, modulating their behavior and function. In the context of ocular health, it helps maintain the integrity of the tear film lipid layer, preventing tear evaporation and ensuring proper lubrication of the eye surface .
Comparaison Avec Des Composés Similaires
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl linoleate
Comparison: Cholesteryl nervonate is unique due to its long-chain monounsaturated fatty acid, nervonic acid, which imparts distinct physical and chemical properties. Unlike cholesteryl oleate and cholesteryl palmitate, cholesteryl nervonate forms more stable lipid layers, making it particularly useful in applications requiring enhanced membrane stability .
Propriétés
Numéro CAS |
60758-73-8 |
|---|---|
Formule moléculaire |
C51H90O2 |
Poids moléculaire |
735.3 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate |
InChI |
InChI=1S/C51H90O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h14-15,32,41-42,44-48H,7-13,16-31,33-40H2,1-6H3/b15-14+/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 |
Clé InChI |
PUKCXSHDVCMMAN-ATRPORLUSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Description physique |
Solid |
Synonymes |
cholesteryl 15-tetracosenoate cholesteryl nervonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




